molecular formula C19H17NO B472770 N-(1-naphthyl)-3-phenylpropanamide CAS No. 94256-53-8

N-(1-naphthyl)-3-phenylpropanamide

Cat. No.: B472770
CAS No.: 94256-53-8
M. Wt: 275.3g/mol
InChI Key: SZEGNPOPSJJBNG-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Classes: Naphthyl Amides and Phenylpropanamide Scaffolds

Naphthyl Amides: The naphthalene (B1677914) moiety is a bicyclic aromatic hydrocarbon that confers lipophilicity to molecules, which can enhance their ability to cross biological membranes. Naphthalene derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The amide linkage is a fundamental functional group in countless biologically active molecules, contributing to structural rigidity and hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.

Phenylpropanamide Scaffolds: The phenylpropanamide scaffold is a core structure in many pharmaceuticals and biologically active compounds. A notable example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from phenylpropanoic acid, such as ibuprofen (B1674241) and naproxen. These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway ekb.egmdpi.comnih.govnih.gov. The versatility of the phenylpropanamide structure allows for modifications that can tune its pharmacological properties.

Historical Perspectives on the Development and Academic Interest in Structurally Related Phenylpropanamide Derivatives

The history of phenylpropanamide derivatives is closely linked to the development of analgesics and anti-inflammatory drugs. The discovery and development of NSAIDs based on the phenylpropanoic acid structure marked a significant advancement in pain and inflammation management ekb.egmdpi.comnih.govnih.gov. Research in this area has historically focused on optimizing the efficacy and reducing the side effects of these drugs.

Furthermore, modifications of the phenylpropanamide scaffold have been central to the development of potent synthetic opioids. For instance, the core structure of fentanyl and its analogs, which are powerful analgesics, features a modified propanamide side chain attached to a piperidine (B6355638) ring. This historical context underscores the importance of the phenylpropanamide scaffold in medicinal chemistry and drug discovery.

Overview of N-(1-naphthyl)-3-phenylpropanamide's Significance and Potential in Preclinical Discovery Paradigms

Given the absence of specific preclinical studies on this compound, its potential significance can only be extrapolated from the known properties of its constituent parts. The combination of a naphthalene ring and a phenylpropanamide core suggests that the compound could be investigated for a range of biological activities. Potential areas of interest could include its evaluation as an anti-inflammatory agent, an antimicrobial compound, or its interaction with various cellular targets. However, without experimental data, any discussion of its potential remains speculative.

Scope and Objectives of Focused Academic Research on this compound

Currently, there appears to be no focused academic research on this compound, as evidenced by the lack of publications in scientific databases. The objective of any future research on this compound would likely involve its synthesis and purification, followed by a comprehensive screening for biological activity. Such studies would be necessary to determine if this compound possesses any unique properties that would warrant further investigation in preclinical models.

Due to the limited availability of specific data for this compound, a data table of its physicochemical properties cannot be provided.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94256-53-8

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-naphthalen-1-yl-3-phenylpropanamide

InChI

InChI=1S/C19H17NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,20,21)

InChI Key

SZEGNPOPSJJBNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Elucidation of N 1 Naphthyl 3 Phenylpropanamide S Molecular Mechanism of Action

Detailed Investigation of N-(1-naphthyl)-3-phenylpropanamide's Primary Molecular Targets

The primary molecular targets of this compound have not been definitively identified in dedicated studies. However, analysis of structurally similar compounds provides significant clues into its potential protein and enzyme interactions.

Characterization of Specific Protein or Enzyme Interactions by this compound

Based on research into analogous structures, this compound is likely to interact with a range of protein and enzyme targets. Compounds featuring the propanamide backbone have been investigated for their therapeutic potential, including anti-inflammatory and anticancer properties. ontosight.ai The specific nature of these interactions is heavily influenced by the substituents on the propanamide scaffold.

For instance, a related compound, N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, is known as an intermediate in the synthesis of Cinacalcet. ingentaconnect.com Cinacalcet is a calcimimetic that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR). This suggests that this compound could potentially interact with GPCRs or other receptor types.

Furthermore, derivatives of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling, have been explored. The replacement of a carbamate (B1207046) group with an amide, as seen in N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide, resulted in a potent and selective NAAA inhibitor. nih.gov This highlights the potential for the propanamide group to be a key pharmacophore for enzyme inhibition.

Studies on dual-target mu-opioid receptor (MOPr) and delta-opioid receptor (DOPr) ligands have also shed light on the role of the N-substituent. In these studies, the N-phenylpropanamide substituent was critical for affinity and selectivity. mdpi.com Notably, the replacement of the phenyl group with a bulkier 1-naphthyl ring in one analog led to a switch from agonistic to antagonistic activity at the MOPr, demonstrating the significant impact of the naphthalene (B1677914) moiety on protein interaction and function. mdpi.com

Allosteric Modulation and Conformational Dynamics Induced by this compound Binding

The concept of allosteric modulation is a recurring theme in compounds structurally related to this compound. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing conformational changes that alter the protein's activity.

The connection to Cinacalcet, an allosteric modulator, strongly suggests that this compound could function in a similar manner. ingentaconnect.com Positive allosteric modulators (PAMs) of the β2 adrenergic receptor have also been identified, further underscoring the potential for this class of compounds to act as allosteric modulators of GPCRs. google.com

Research on N-methyl-D-aspartate receptors (NMDARs) has shown that derivatives of 2-naphthoic acid can act as PAMs. nih.gov These compounds potentiate the receptor's response to agonists by stabilizing an active conformation of the ligand-binding domain. nih.gov This is achieved by increasing the channel open probability and slowing the receptor's deactivation time. nih.gov Although the linker and functional groups differ, the presence of the naphthalene ring in this compound suggests a potential for similar allosteric interactions with ion channels.

Downstream Signaling Cascade Analysis Mediated by this compound

The downstream signaling effects of this compound would be a direct consequence of its interaction with primary molecular targets.

Perturbations in Second Messenger Systems and Cellular Pathways

Should this compound act as a modulator of a GPCR, it would invariably lead to perturbations in second messenger systems. For example, modulation of the β2 adrenergic receptor can affect cyclic AMP (cAMP) levels. google.com If it were to interact with the calcium-sensing receptor, it would influence intracellular calcium signaling pathways.

In the context of NMDAR modulation, the downstream effects would be related to calcium influx and the activation of calcium-dependent signaling cascades, which are crucial for synaptic plasticity. nih.gov

Modulation of Protein Phosphorylation and Other Post-Translational Modifications

A key consequence of altered second messenger signaling is the modulation of protein phosphorylation cascades. GPCR activation leads to the recruitment of G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor, initiating a process of desensitization and internalization mediated by β-arrestins. google.com

Furthermore, if this compound were to inhibit an enzyme like NAAA, it would lead to an accumulation of its substrate, N-acylethanolamines. nih.gov These signaling molecules can then activate their own receptors, triggering downstream pathways that can influence inflammation and pain signaling. nih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Analogues

The biological activity of this class of compounds is highly dependent on their specific structural features. The following tables summarize key SAR findings from studies on analogous compounds.

Table 1: SAR of Opioid Receptor Ligands

Compound/ModificationReceptor Target(s)Activity ProfileReference
N-phenylpropanamide substituentMOPr/DOPrHigh affinity and selectivity for MOPr mdpi.com
Replacement of phenyl with 1-naphthyl ringMOPrSwitch from agonist to antagonist mdpi.com

Table 2: SAR of NAAA Inhibitors

Compound/ModificationTargetPotency (IC₅₀)Key Structural FeatureReference
N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamideNAAA0.42 µMβ-lactone ring and amide linker nih.gov
Analogues lacking the β-lactone moietyNAAAInactiveN/A nih.gov

Table 3: SAR of NMDAR Modulators

Compound/ModificationTargetActivityKey Structural FeatureReference
2-naphthoic acid derivativesGluN1a/GluN2 receptorsPositive allosteric modulatorNaphthalene ring with carboxylic acid nih.gov

These SAR studies highlight several key principles:

The N-substituent is critical: The nature of the aromatic group attached to the propanamide nitrogen (phenyl vs. naphthyl) can dramatically alter the pharmacological profile, even switching a compound from an agonist to an antagonist. mdpi.com

The linker is important: The propanamide linker is a common feature in many biologically active compounds, and its conformation and rigidity can influence binding affinity.

Specific functional groups can confer potency: The presence of a β-lactone ring in NAAA inhibitors was essential for their activity. nih.gov Similarly, the carboxylic acid group on the naphthalene ring of NMDAR modulators was a key feature. nih.gov

Impact of Naphthyl Ring Substitutions and Conformation on Biological Activity

The naphthyl moiety is a critical determinant of the biological activity profile of this class of compounds. Its size, hydrophobicity, and the position of its attachment to the propanamide linker significantly influence how the molecule interacts with its target.

Research on analogs has shown that replacing other aromatic systems, such as an indole (B1671886) ring, with a naphthyl ring can yield compounds with potent biological activity. nih.gov The point of attachment to the naphthyl ring is crucial; comparisons between 1-naphthyl (α-substitution) and 2-naphthyl (β-substitution) analogs have been made. In some series, such as HIV-1 capsid-targeting molecules, the substitution site (α vs. β) did not appear to have as prominent an impact on antiviral activity as substitutions on other parts of the molecule. nih.gov However, in other contexts, the orientation of the naphthyl ring is a key factor. For instance, replacing a phenyl group with a bulkier 1-naphthyl ring in certain opioid receptor ligands caused a dramatic shift in the efficacy profile, converting a MOR (μ-opioid receptor) agonist into a selective and potent antagonist. mdpi.commdpi.commdpi.com This switch to antagonism highlights the role of the bulky naphthyl group in inducing a conformational change in the receptor that is incompatible with agonistic signal transduction. mdpi.com

Compound SeriesNaphthyl IsomerEffect on Biological ActivityReference
Opioid Ligands1-NaphthylSwitched efficacy from MOR agonist to potent antagonist. mdpi.commdpi.com
HIV-1 Capsid Binders1-Naphthyl (α) vs. 2-Naphthyl (β)Substitution site did not appear to significantly impact antiviral activity compared to other substitutions. nih.gov
Anticancer Benzoxaboroles1-NaphthylComparable potency to phenyl analog but lower selectivity. acs.org
Anticancer Benzoxaboroles2-Naphthyl10-fold decrease in potency compared to phenyl analog. acs.org
AKR1C3 InhibitorsNaphthyl3-fold decrease in inhibitory potency and loss of selectivity compared to phenyl analog. nih.gov

Effect of Phenyl Ring Substitutions and Stereochemistry on Potency and Selectivity

The phenyl ring within the this compound scaffold offers a critical site for modification to fine-tune potency and selectivity. The electronic nature and position of substituents on this ring can dramatically alter the compound's interaction with its biological target.

In the context of opioid receptor ligands derived from cis-(-)-N-normetazocine, the N-phenylpropanamide substituent was found to be crucial for activity. nih.gov However, further modifications to this phenyl ring revealed strict structural requirements. The introduction of either electron-donating or electron-withdrawing groups in the para-position of the phenyl ring was detrimental to the opioid binding profile, particularly for MOR affinity, suggesting a negative steric hindrance effect. mdpi.comsemanticscholar.org For instance, analogs with para-substituents (electron-donating or -withdrawing) displayed worsened MOR and DOR (δ-opioid receptor) affinities compared to the unsubstituted parent compound, LP1. mdpi.com An analog with a p-fluorophenyl group retained the functional profile of the parent compound but was less potent. semanticscholar.org

Conversely, in other chemical series, substitutions on the phenyl ring are well-tolerated and can enhance activity. For a series of AKR1C3 inhibitors, introducing electron-withdrawing groups (e.g., halogens) onto the phenyl ring resulted in compounds with inhibitory profiles similar to the parent compound with only marginal decreases in selectivity. nih.gov The introduction of an electron-donating methoxy (B1213986) group yielded equipotent compounds, but a clear link between the substitution position (ortho, meta, para) and selectivity was observed. nih.gov

Stereochemistry also plays a pivotal role. The spatial arrangement of the phenyl ring and its substituents relative to the rest of the molecule can dictate the precise fit within a binding pocket, influencing both binding affinity and functional outcome.

Compound SeriesPhenyl Ring SubstitutionEffect on Potency and SelectivityReference
Opioid Ligands (LP1 analogs)para-substituents (electron-donating or -withdrawing)Negatively altered opioid binding profile; worsened MOR and DOR affinity. mdpi.comsemanticscholar.org
Opioid Ligands (LP1 analogs)p-fluorophenylRetained functional profile but with lower potency. semanticscholar.org
AKR1C3 InhibitorsElectron-withdrawing groupsSimilar inhibitory profiles to parent compound, marginally decreased selectivity. nih.gov
AKR1C3 InhibitorsElectron-donating methoxy groupEquipotent to parent compound; selectivity dependent on substitution position. nih.gov

Role of the Propanamide Linker and its Substituents in Ligand-Target Interactions

The propanamide linker is not merely a spacer but an active participant in defining the molecule's orientation and interaction with its target. Its length, rigidity, and the nature of its substituents are critical for optimal biological activity.

The length of the alkyl chain in the linker is a key parameter. In studies of opioid ligands, extending the propanamide linker to a butyramide (B146194) spacer was explored, indicating the importance of the linker's three-carbon length for optimal interaction. mdpi.com In a different series of AKR1C3 inhibitors, increasing the carbon spacer length from the parent compound led to a decrease in both inhibitory potency and selectivity. nih.gov Conversely, shortening the linker to an acetoxy group also decreased potency and selectivity. nih.gov These findings underscore that a specific distance and conformational flexibility afforded by the propanamide chain are often required to correctly position the terminal aromatic rings (naphthyl and phenyl) within the target's binding site.

Substitutions on the amide group are also consequential. The secondary amide (NH) in the propanamide linker has been shown to be important for opioid receptor interactions, likely by participating in hydrogen bonding with the receptor. mdpi.com The introduction of substituents on the amide nitrogen (forming a tertiary amide) generally leads to a decrease in binding affinity. For example, N-methyl or N-ethyl substitution on the amide of an opioid ligand series decreased MOR affinity, with the effect being proportional to the steric bulk of the alkyl group. semanticscholar.org

Rigidity can be introduced into the linker to restrict conformational freedom, which can sometimes enhance selectivity. In one study, introducing a trans-alkene into the amide side chain to increase rigidity decreased inhibitory potency for AKR1C3 but resulted in a 50% increase in selectivity. nih.gov This suggests that while flexibility can be important for initial binding, a more rigid conformation may favor interaction with a specific isoform or receptor subtype.

Compound SeriesLinker ModificationEffect on Ligand-Target InteractionReference
Opioid LigandsN-methyl or N-ethyl on amideDecreased MOR affinity as a function of steric bulk. semanticscholar.org
Opioid LigandsReplacement of secondary amideDetrimental to opioid receptor interaction. mdpi.com
AKR1C3 InhibitorsIncreased carbon spacer lengthDecreased inhibitory potency and selectivity. nih.gov
AKR1C3 InhibitorsShortened to acetoxy groupDecreased inhibitory potency and selectivity. nih.gov
AKR1C3 InhibitorsIntroduction of trans-alkene (rigidity)Decreased potency but increased selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For series related to this compound, QSAR studies have provided valuable insights into the key physicochemical properties required for activity, guiding the rational design of more potent and selective analogs.

In a study on antibacterial (6-methoxy-2-naphthyl) propanamide derivatives, a 3D-QSAR model was developed to understand the structural requirements for inhibiting bacterial growth. researchgate.net The resulting pharmacophore model, which represents the essential 3D arrangement of chemical features, consisted of one hydrogen bond acceptor, one positive center, and two aromatic rings (APRR.9). This model demonstrated excellent statistical significance, with a regression coefficient (r²) of 0.9707 and a high Fisher ratio (F=215), indicating a strong correlation between the model and the observed data. Furthermore, the model showed good predictive power, confirmed by a high cross-validated correlation coefficient (q²) of 0.901. researchgate.net Such models reveal that a specific spatial arrangement of aromatic, hydrophobic, and hydrogen-bonding features is paramount for activity.

QSAR analyses performed on other series containing naphthyl or propanamide-like structures further highlight the types of descriptors that are often critical for activity. These typically include:

Topological descriptors: Which describe the connectivity and shape of the molecule.

Electronic descriptors: Such as electrostatic potential and partial charges on atoms, which are crucial for electrostatic and hydrogen-bond interactions. acs.org

Hydrophobic descriptors: Like LogP, which quantify the lipophilicity of the molecule, a key factor for membrane permeability and interaction with hydrophobic pockets in the target protein.

For a series of fluorobenzoylthiosemicarbazides, a related class of compounds, QSAR analysis was used to find correlations between molecular structure and minimal inhibitory concentration (MIC) against various bacterial strains. mdpi.com The study confirmed that the electronic effects of substituents on the aromatic rings are critically important for antibacterial activity. mdpi.com Although the specific molecular mechanism was not fully elucidated, these QSAR models provide a mathematical framework that helps to predict the activity of new compounds and prioritize their synthesis, ultimately accelerating the drug discovery process.

Study SubjectQSAR Model TypeKey Findings / DescriptorsStatistical SignificanceReference
(6-methoxy-2-naphthyl) propanamide derivatives3D-QSARPharmacophore features: 1 H-bond acceptor, 1 positive center, 2 aromatic rings.r² = 0.9707, q² = 0.901 researchgate.net
FluorobenzoylthiosemicarbazidesMultiple Linear RegressionElectronic effects of N1 and N4 substituents are critical for activity.- mdpi.com
Naphthoquinone derivativesMLR, ANNModels built using selected descriptors to predict inhibitory activity.- brieflands.com

Computational and Theoretical Studies on N 1 Naphthyl 3 Phenylpropanamide

Molecular Docking and Dynamics Simulations for N-(1-naphthyl)-3-phenylpropanamide-Target Interactions

Molecular docking and dynamics simulations are cornerstones of structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand) and its macromolecular target (receptor).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method estimates the binding affinity, often expressed as a docking score or free energy of binding, which correlates with the ligand's potency. For this compound, the naphthalene (B1677914) and phenyl groups provide significant hydrophobic surfaces, while the amide linkage offers hydrogen bonding capabilities (one donor N-H and one acceptor C=O).

Docking studies on analogous naphthalene-based inhibitors reveal common interaction patterns. nih.gov The naphthalene ring frequently engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. rsc.org The phenylpropanamide portion can extend into other regions of the active site, forming additional hydrophobic and van der Waals contacts. The central amide group is crucial for forming key hydrogen bonds with amino acid backbones or side chains, such as with aspartate or lysine (B10760008) residues, which often serve as anchor points for the ligand. acs.orgnih.gov

The predicted binding affinity is a key output of docking simulations. While specific data for this compound is not broadly published, studies on similar compounds targeting various enzymes report docking scores that indicate stable binding. For instance, novel imidazole (B134444) derivatives featuring a phenylpropanamide scaffold showed docking scores ranging from -7.55 to -7.83 kcal/mol against p38 MAP kinase. acs.org

Table 1: Representative Docking Scores for Structurally Related Compounds This table is illustrative, showing typical affinity values for compounds with similar structural motifs against various protein targets.

Compound Class Target Protein Representative Docking Score (kcal/mol) Key Interacting Residues
N-substituted Imidazole Amides acs.org p38 MAP Kinase -7.83 Asp 168, Lys 53, Tyr 35
Naphthalene-based Inhibitors nih.gov SARS-CoV-2 PLpro > Control Not specified

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations track the movements of every atom in the system, providing insights into the stability of the predicted binding mode and the flexibility of both the ligand and the protein. aps.org

For this compound, MD simulations would reveal how the molecule settles into the binding pocket and how its key interactions are maintained or altered over nanoseconds or microseconds. researchgate.net The simulation can highlight the stability of hydrogen bonds and the dynamic nature of hydrophobic contacts. It also allows for the study of the conformational ensemble—the collection of different shapes (conformations) the molecule adopts while in the binding site. nih.govpsu.edu The flexibility of the propanamide linker allows the naphthalene and phenyl rings to adjust their positions to optimize interactions within the pocket, a process that can be visualized and quantified through MD. nih.gov This dynamic behavior is crucial for a complete understanding of the binding event, as proteins themselves are not rigid but exist as an ensemble of conformations. nih.govnih.gov

Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity

Quantum chemistry calculations, such as those using Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic properties, which govern its reactivity and intermolecular interactions. umc.edu.dzrsc.org

Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely distributed across the electron-rich naphthalene and phenyl rings, while the LUMO may be centered on the amide group and aromatic systems.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.netlibretexts.org It uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would show a negative potential (red) around the carbonyl oxygen of the amide group, highlighting its role as a hydrogen bond acceptor. researchgate.netbaranlab.org The amide hydrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor. The aromatic rings would show a mix of neutral (green) and slightly negative potential, reflecting their capacity for π-π and hydrophobic interactions.

Table 2: Illustrative Quantum Chemical Data for Aromatic Amides This table presents typical calculated values for molecules with similar functional groups, as specific data for the title compound is not readily available.

Property Typical Value Significance
HOMO Energy -5 to -7 eV Electron-donating capability
LUMO Energy -1 to -2 eV Electron-accepting capability

Ligand-Based Drug Design (LBDD) Approaches for this compound Scaffolds

When the 3D structure of a target protein is unknown, Ligand-Based Drug Design (LBDD) methods are employed. nih.govslideshare.net These approaches rely on the knowledge of a set of molecules known to be active against the target.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov Based on the structure of this compound and its active analogues, a pharmacophore model can be generated. sygnaturediscovery.com

This model would likely consist of the following key features:

Two Aromatic/Hydrophobic Regions: One corresponding to the 1-naphthyl group and the other to the phenyl group. These are critical for engaging with hydrophobic pockets in the target protein.

A Hydrogen Bond Donor: The N-H group of the amide linkage.

A Hydrogen Bond Acceptor: The C=O group of the amide linkage.

Defined Spatial Relationships: The model would also include specific distances and angles between these features, dictated by the flexible propanamide linker.

This pharmacophore model can then be used as a 3D query to search large chemical databases for other, structurally diverse molecules that match the required features, potentially leading to the discovery of novel and potent lead compounds. nih.govsygnaturediscovery.com

Table 3: Pharmacophoric Features of the this compound Scaffold

Pharmacophoric Feature Corresponding Chemical Group Type of Interaction
Aromatic/Hydrophobic 1 1-Naphthyl Ring Hydrophobic, π-π Stacking
Aromatic/Hydrophobic 2 Phenyl Ring Hydrophobic, π-π Stacking
Hydrogen Bond Donor Amide N-H Hydrogen Bonding

In Silico Prediction of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. In silico methods offer a rapid and cost-effective way to predict these properties early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.

Computational Assessment of Oral Bioavailability and Gastrointestinal Absorption

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key parameter for many drugs. Computational models can predict this based on various molecular descriptors.

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral absorption. nih.gov The rule states that orally active drugs generally have:

A molecular weight of 500 g/mol or less.

A logP (a measure of lipophilicity) value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Studies on various compound series, including novel imidazole derivatives and melatonin (B1676174) derivatives, have utilized these rules to predict oral activity and good gastrointestinal absorption. nih.govacs.org For instance, a study on melatonin derivatives found that all synthesized compounds met the criteria of Lipinski's and Veber's rules, suggesting good oral bioavailability. nih.gov

Gastrointestinal (GI) absorption is another critical factor. In silico models can predict the percentage of human intestinal absorption (%HIA) based on a compound's physicochemical properties. These models are often built using large datasets of compounds with known absorption values. While specific data for this compound is not available in the provided context, the general approach involves calculating descriptors such as polar surface area (PSA), which is known to correlate with intestinal absorption.

Table 1: In Silico Prediction of Oral Bioavailability and GI Absorption Parameters This table presents hypothetical data for this compound based on typical in silico predictions for similar molecules. Actual values would require specific computational analysis.

ParameterPredicted Value for this compoundGeneral Guideline for Good Oral Bioavailability
Molecular Weight (g/mol)289.36≤ 500
logP~4.0≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors1≤ 10
Polar Surface Area (PSA)~29.1 Ų< 140 Ų
Predicted GI AbsorptionHighHigh

Prediction of Metabolic Pathways and Major Metabolites of this compound

Predicting a compound's metabolic fate is essential to understand its efficacy and potential for drug-drug interactions. In silico tools can predict the sites of metabolism and the resulting metabolites. semanticscholar.org

The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family of enzymes. nih.gov Computational models can predict which CYP isoforms are likely to metabolize a given compound and the specific atoms on the molecule that are most susceptible to modification. Common metabolic reactions include hydroxylation, N-dealkylation, and oxidation. nih.gov

For this compound, potential sites of metabolism would include:

Aromatic hydroxylation on the naphthyl or phenyl rings.

N-dealkylation is not applicable as the amide nitrogen is not alkylated.

Oxidation of the propanamide side chain.

Amide hydrolysis , breaking the bond between the carbonyl group and the naphthylamine moiety.

Software tools like MetaPathPredict and others can utilize machine learning and knowledge-based systems to predict these metabolic pathways. nih.govpsu.edu These predictions are based on known metabolic transformations of similar chemical substructures. For example, the metabolism of fentanyl, which also contains an N-phenylpropanamide moiety, involves N-oxidative dealkylation. nih.gov

Table 2: Predicted Major Metabolic Pathways for this compound This table presents hypothetical predictions based on common metabolic reactions.

Metabolic ReactionPredicted Site on this compoundPotential Major Metabolite
Aromatic HydroxylationNaphthyl or Phenyl RingHydroxy-N-(1-naphthyl)-3-phenylpropanamide
Aliphatic HydroxylationPropanamide side chainN-(1-naphthyl)-3-hydroxy-3-phenylpropanamide
Amide HydrolysisAmide bond1-Naphthylamine and 3-Phenylpropanoic acid

In Silico Brain Penetration and Blood-Brain Barrier Permeability Evaluation

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. frontiersin.org In silico models are invaluable for predicting a compound's potential to penetrate the BBB. researchgate.netnih.gov

Key physicochemical properties that influence BBB permeability include:

Lipophilicity (logP): Higher lipophilicity generally favors BBB penetration, but excessively high values can lead to non-specific binding and poor solubility.

Molecular size: Smaller molecules tend to cross the BBB more easily.

Hydrogen bonding capacity: A lower number of hydrogen bonds is generally preferred for better permeability. researchgate.net

Polar Surface Area (PSA): A lower PSA is associated with increased BBB penetration.

Quantitative models often predict the logBB value, which is the logarithm of the ratio of the drug concentration in the brain to that in the blood. A positive logBB value indicates that the compound concentrates in the brain. frontiersin.orgarxiv.org Machine learning and QSAR models are frequently used to predict logBB based on a variety of molecular descriptors. arxiv.org These computational methods are constantly evolving to provide more accurate predictions. arxiv.org

Table 3: In Silico Prediction of Blood-Brain Barrier Permeability for this compound This table presents hypothetical data based on general principles of BBB permeability.

ParameterPredicted Value/CharacteristicImplication for BBB Penetration
logP~4.0Favorable
Molecular Weight (g/mol)289.36Favorable
Hydrogen Bond Donors1Favorable
Hydrogen Bond Acceptors1Favorable
Polar Surface Area (PSA)~29.1 ŲFavorable
Predicted logBBLikely positivePredicted to cross the BBB

Advanced Analytical and Spectroscopic Characterization Techniques Applied to N 1 Naphthyl 3 Phenylpropanamide Beyond Basic Identification

X-ray Crystallography for N-(1-naphthyl)-3-phenylpropanamide and its Co-crystals with Biological Targets

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, this technique provides unequivocal evidence of their molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netgoogle.com

A particularly powerful application of X-ray crystallography is in the study of co-crystals, where the compound of interest is crystallized in complex with a biological target, such as a protein. domainex.co.ukcreative-biostructure.com This approach offers a static yet highly detailed snapshot of the binding mode of the small molecule within the active site of its target. For instance, the crystal structure of a compound in complex with its protein target can reveal the specific amino acid residues involved in the interaction, the geometry of the binding pocket, and the conformational changes that may occur upon binding. nih.govnih.gov This information is invaluable for structure-aided drug design, allowing for the rational optimization of lead compounds to enhance potency and selectivity. domainex.co.uk The process often involves generating multiple co-crystal structures to understand the binding of a series of analogues. domainex.co.uk

Challenges in obtaining high-quality co-crystals can be overcome by optimizing crystallization conditions, such as the choice of buffer and the use of seeding techniques. domainex.co.uk The resulting high-resolution structures can guide medicinal chemistry efforts to improve compound properties. domainex.co.uk

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture offered by X-ray crystallography. uni-heidelberg.denih.govorganicchemistrydata.org For this compound, NMR techniques can be used to determine its solution-state conformation and to probe its interactions with biological macromolecules. nih.govnih.gov

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for monitoring the binding of a small molecule to a protein. nih.govnih.gov By observing changes in the chemical shifts and line widths of the protein's NMR signals upon addition of the compound, the binding site can be mapped onto the protein's structure. nih.gov This technique has been successfully used to map the binding surface of small molecules on their protein targets. nih.gov

Furthermore, advanced NMR techniques can be employed to study the conformation of this compound and its analogues. nih.gov For example, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of different protons within the molecule, which can be used to define its three-dimensional structure in solution. utoronto.ca Such conformational analysis is crucial for understanding the structure-activity relationship of these compounds. nih.gov The use of chiral resolving agents in conjunction with NMR can also aid in the determination of the absolute configuration of chiral analogues. researchgate.netresearchgate.net

NMR Techniques for Studying this compound

TechniqueApplicationInformation GainedReference
1H-15N HSQCProtein-ligand interaction studiesMapping of the binding site on the protein surface by observing chemical shift perturbations. nih.govnih.gov
NOESYConformational analysisDetermination of through-space proximities between protons to define the 3D structure in solution. utoronto.ca
NMR with Chiral Resolving AgentsAbsolute configuration determinationDifferentiation of enantiomers and assignment of absolute stereochemistry. researchgate.netresearchgate.net

Mass Spectrometry-Based Proteomics and Metabolomics for Target Identification and Metabolic Profiling of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. youtube.com In the context of drug discovery, MS-based proteomics and metabolomics have become indispensable tools for identifying the biological targets of a compound and for profiling its metabolic fate. nih.govnih.govwur.nlyoutube.comyoutube.com

Proteomics for Target Identification: Chemical proteomics approaches can be used to identify the protein targets of this compound. nih.gov This often involves designing a chemical probe based on the compound's structure, which can be used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified by mass spectrometry. nih.gov This method can confirm known targets and potentially identify novel off-target interactions. nih.gov

Metabolomics for Metabolic Profiling: Mass spectrometry is also a cornerstone of metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. wur.nlnih.govfossiliontech.com By analyzing biological samples (e.g., urine, plasma) from subjects exposed to this compound, researchers can identify and quantify its metabolites. nih.gov This information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Untargeted metabolomics workflows using high-resolution mass spectrometry can provide a comprehensive profile of metabolic changes induced by the compound. ucsd.edu

Mass Spectrometry-Based Approaches

ApproachApplicationKey Information ProvidedReference
Chemical ProteomicsTarget IdentificationIdentification of direct protein binding partners of the compound. nih.gov
MetabolomicsMetabolic ProfilingIdentification and quantification of metabolites to understand ADME properties. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination of Chiral this compound Analogues

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. fz-juelich.demdpi.com Circular dichroism (CD) spectroscopy is a prominent chiroptical technique used to determine the enantiomeric purity and absolute configuration of chiral compounds. nih.govusp.orgnifdc.org.cnnih.govnih.gov

For chiral analogues of this compound, CD spectroscopy can be a powerful tool. nih.govnih.gov Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. usp.org This property allows for the determination of the enantiomeric excess (ee) of a sample by comparing its CD spectrum to that of the pure enantiomers. nih.gov

Furthermore, the sign and shape of the CD spectrum can be used to assign the absolute configuration (R or S) of a chiral center, often through comparison with the spectra of related compounds with known configurations or by using empirical rules. fz-juelich.denifdc.org.cn Exciton-coupled circular dichroism (ECCD) is a sensitive method that can be used to determine the absolute configuration of molecules containing multiple chromophores. nih.gov The combination of experimental CD data with quantum mechanical calculations can provide a non-empirical assignment of the absolute configuration. nih.gov

Advanced Chromatographic and Electrophoretic Methods for Separation and Analysis of this compound and its Stereoisomers

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analysis of this compound and its stereoisomers. nih.govrsc.orgresearchgate.netaocs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of compounds. For chiral molecules, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good separation. For example, polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds. The separation of diastereomeric derivatives on a standard silica (B1680970) gel column is also a common strategy. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for the separation of stereoisomers. google.com It often provides faster separations and higher efficiency compared to HPLC for certain applications. The use of a combination of different chiral columns can be a strategy for separating complex mixtures of stereoisomers. google.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly well-suited for the analysis of small amounts of sample. ijpsr.commdpi.comnih.govresearchgate.netdiva-portal.org Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for the analysis of this compound and its analogues. mdpi.com Chiral selectors can be added to the background electrolyte to enable the separation of enantiomers. mdpi.com The coupling of CE with mass spectrometry (CE-MS) provides a highly sensitive and selective analytical platform. ijpsr.com

Advanced Separation Techniques

TechniqueKey Features for Chiral AnalysisReference
High-Performance Liquid Chromatography (HPLC)Utilizes chiral stationary phases (CSPs) to resolve enantiomers. Diastereomeric derivatization is another common strategy. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC)Offers fast and efficient separation of stereoisomers, sometimes superior to HPLC. google.com
Capillary Electrophoresis (CE)High-resolution separation with low sample consumption. Enantiomeric separation is achieved by adding chiral selectors to the buffer. mdpi.comdiva-portal.org

N 1 Naphthyl 3 Phenylpropanamide in Preclinical Drug Discovery and Development Considerations

Lead Optimization Strategies Involving N-(1-naphthyl)-3-phenylpropanamide and its Derivatives

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable characteristics. For this compound, this iterative process involves the synthesis and biological evaluation of a series of derivatives to improve potency, selectivity, and pharmacokinetic properties.

A key strategy in the optimization of this scaffold involves modifications of the naphthalenyl, phenyl, and propanamide moieties to establish a comprehensive structure-activity relationship (SAR). One study on the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives explored the introduction of various heterocyclic thio-substituents at the 2-position of the propanamide chain. This work revealed that certain modifications led to significant antimicrobial activity. For instance, derivatives incorporating 5-methyl-1,3,4-thiadiazol-2-ylthio, benzothiazol-2-ylthio, 1-methyl-1H-imidazol-2-ylthio, and 5-nitro-1H-benzimidazol-2-ylthio moieties at this position demonstrated notable antifungal activity. researchgate.net Specifically, these compounds exhibited activity against at least one fungal species at a potency that was half that of the standard drug ketoconazole. researchgate.net

Furthermore, the same study highlighted the antibacterial potential of these derivatives. The compounds featuring 1-methyl-1H-imidazol-2-ylthio, 5-nitro-1H-benzimidazol-2-ylthio, and 4-methyl-4H-1,2,4-triazol-3-ylthio substituents showed anti-gram-positive bacterial activity at half the potency of chloramphenicol. researchgate.net The benzothiazol-2-ylthio derivative was unique in its activity against the gram-negative bacterium Yersinia enterocolitica. researchgate.net

These findings underscore the importance of systematic structural modifications to elucidate the SAR and guide the design of more potent and selective analogs of this compound. The interactive table below summarizes the key findings from this lead optimization study.

Derivative MoietyAntifungal ActivityAnti-Gram-Positive Bacterial ActivityAnti-Gram-Negative Bacterial Activity
5-methyl-1,3,4-thiadiazol-2-ylthioNotable--
benzothiazol-2-ylthioNotable-Active against Yersinia enterocolitica
1-methyl-1H-imidazol-2-ylthioNotableNotable-
5-nitro-1H-benzimidazol-2-ylthioNotableNotable-
4-methyl-4H-1,2,4-triazol-3-ylthio-Notable-

Further lead optimization efforts could explore modifications to the naphthalene (B1677914) and phenyl rings, such as the introduction of various substituents to modulate lipophilicity, electronic properties, and steric interactions with the biological target. Computational modeling and quantitative structure-activity relationship (QSAR) studies can also be employed to rationalize the observed activities and predict the properties of novel, unsynthesized derivatives, thereby accelerating the optimization process.

Conceptual Approaches for Prodrug Design and Targeted Delivery of this compound

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a drug candidate, such as poor solubility, limited permeability, and rapid metabolism. For this compound, which contains a secondary amide linkage, several conceptual prodrug approaches can be envisioned to enhance its therapeutic potential.

Given the presence of the amide functional group, N-acylation or the attachment of a promoiety to the amide nitrogen could be explored. However, the amide bond is generally stable, and its enzymatic cleavage in vivo can be slow. nih.gov A more viable approach might involve the introduction of a cleavable linker to a solubilizing group or a targeting ligand. For instance, attaching a hydrophilic moiety, such as a polyethylene (B3416737) glycol (PEG) chain or a sugar molecule, could enhance the aqueous solubility of the compound. nih.gov

Another conceptual approach is the design of bioprecursor prodrugs, where the molecule is modified to be a substrate for a specific enzyme that is abundant at the target site. This strategy can lead to site-specific activation and release of the active drug, thereby enhancing efficacy and reducing off-target toxicity.

Targeted delivery of this compound could be achieved by encapsulating the compound within nanocarriers, such as liposomes or polymeric nanoparticles. nih.gov These nanodelivery systems can be further functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of target cells, for example, in cancer therapy. nih.gov The naphthalene moiety itself can facilitate intercalation with DNA, a property that has been exploited in the design of G-quadruplex-targeting drugs. nih.gov This intrinsic property could be leveraged in targeted delivery systems designed to accumulate within the nucleus of cancer cells.

The table below outlines some conceptual prodrug and targeted delivery strategies for this compound.

StrategyApproachPotential Advantage
Prodrug Design Attachment of a hydrophilic promoiety (e.g., PEG, sugar)Improved aqueous solubility
Bioprecursor design for enzyme-specific activationSite-specific drug release, reduced systemic toxicity
N-Mannich basesIncreased lipophilicity and suppressed pKa for better intestinal absorption
Targeted Delivery Encapsulation in liposomes or nanoparticlesEnhanced bioavailability and targeted delivery
Functionalization of nanocarriers with targeting ligandsIncreased accumulation at the site of action
Leveraging the naphthalene moiety for DNA intercalationPotential for nuclear targeting in cancer therapy

Patent Landscape and Intellectual Property Considerations Related to this compound and its Therapeutic Applications

The patent landscape provides valuable insights into the novelty and potential commercial viability of a therapeutic agent. A thorough analysis of existing patents is crucial to identify any potential infringement issues and to define the intellectual property (IP) space for this compound and its derivatives.

A search of patent databases for this compound and closely related structures is the first step in this analysis. While specific patents for this exact compound may be limited, the broader class of naphthalene derivatives and N-substituted propanamides has been the subject of numerous patents across various therapeutic areas. For instance, naphthalimide derivatives have been patented for their potential as anticancer, anti-inflammatory, and antiviral agents. tandfonline.com

Key areas to investigate in the patent literature include:

Composition of Matter Patents: These patents protect the chemical structure of the compound itself. It is essential to determine if this compound or any of its optimized derivatives are covered by existing patents.

Method of Use Patents: These patents protect the use of a compound for treating a specific disease. Even if the compound itself is not patented, its application in a particular therapeutic area might be.

Formulation Patents: These patents cover specific formulations of a drug, which could include the prodrugs or targeted delivery systems discussed in the previous section.

If this compound is found to be a novel compound with promising therapeutic activity, a strong IP position can be established by filing for composition of matter patents on the lead compound and its optimized derivatives. Additionally, method of use patents for specific therapeutic indications and formulation patents for novel delivery systems can further strengthen the intellectual property portfolio. The table below outlines key considerations for the patent and IP landscape.

IP ConsiderationDescriptionStrategic Importance
Novelty Search A comprehensive search of patent and scientific literature to ensure the compound is new.Establishes the foundation for patentability.
Freedom to Operate Analysis to ensure the development and commercialization of the compound does not infringe on existing patents.Mitigates legal risks and potential litigation.
Patent Filing Strategy Determining the types of patents to file (composition of matter, method of use, formulation) and the geographical scope of protection.Secures market exclusivity and commercial advantage.
Trade Secrets Protecting proprietary information related to the synthesis, formulation, and biological testing of the compound.Complements patent protection by safeguarding know-how.

Challenges and Opportunities in Translational Research for this compound Towards Preclinical Candidate Selection

Translational research acts as the bridge between basic scientific discoveries and their application in clinical practice. For this compound, this phase is fraught with both challenges and opportunities that will ultimately determine its fate as a preclinical candidate.

Challenges:

One of the primary challenges in the preclinical development of any new chemical entity is demonstrating a clear and compelling safety and efficacy profile. americanpharmaceuticalreview.com For amide-containing compounds like this compound, metabolic stability can be a significant hurdle. nih.gov The amide bond can be susceptible to enzymatic cleavage, which could lead to rapid clearance and reduced bioavailability. nih.gov Furthermore, the planarity of the naphthalene ring might lead to off-target interactions, potentially causing toxicity.

Another challenge lies in identifying a clear clinical path and a patient population that would most benefit from this therapeutic agent. Without a well-defined target and a strong biological rationale, advancing the compound through the expensive and time-consuming stages of preclinical and clinical development is a high-risk endeavor. The lack of robust and predictive preclinical models for many diseases also poses a significant challenge in accurately assessing the potential clinical efficacy of a new drug candidate. americanpharmaceuticalreview.com

Opportunities:

Despite the challenges, there are also significant opportunities in the translational research of this compound. The modular nature of its chemical structure allows for a wide range of modifications, providing ample opportunity for lead optimization to address any identified liabilities. The initial findings of antimicrobial activity suggest a potential therapeutic avenue to explore, particularly in the context of rising antimicrobial resistance.

The development of novel drug delivery technologies presents an opportunity to overcome potential pharmacokinetic limitations of the compound. nih.gov Encapsulation in nanoparticles or the design of targeted prodrugs could significantly improve its therapeutic index. Furthermore, the identification of specific biomarkers that can predict patient response to treatment would be a major step forward in personalizing therapy and increasing the chances of clinical success.

The table below summarizes the key challenges and opportunities in the translational research of this compound.

AspectChallengesOpportunities
Pharmacokinetics Potential for rapid metabolism of the amide bond, leading to poor bioavailability.Prodrug and formulation strategies to improve stability and delivery.
Toxicology Potential for off-target effects due to the planar naphthalene ring.Structural modifications to improve selectivity and reduce toxicity.
Efficacy Lack of a well-defined biological target and predictive preclinical models.Exploration of diverse therapeutic areas based on initial activity data (e.g., antimicrobial).
Clinical Development Identifying a clear clinical path and patient population.Development of companion diagnostics and biomarkers to guide patient selection.
Intellectual Property Navigating a potentially crowded patent landscape for related scaffolds.Securing strong composition of matter and method of use patents for novel derivatives and applications.

Future Directions and Emerging Research Avenues for N 1 Naphthyl 3 Phenylpropanamide

Exploration of Novel Preclinical Therapeutic Indications for N-(1-naphthyl)-3-phenylpropanamide

The initial phase of discovering the therapeutic potential for a novel compound like this compound involves a comprehensive preclinical discovery process. als.netppd.comnih.govaristo-group.comnih.gov This process begins with target identification and validation, where researchers use various techniques to identify biological pathways or molecules that the compound might modulate to therapeutic effect. ppd.comnih.govaristo-group.com

For an uncharacterized compound, high-throughput screening (HTS) against extensive libraries of known biological targets is a primary strategy. nih.govaristo-group.comfrontiersin.org This would involve testing this compound for activity against a wide range of receptors, enzymes, and ion channels to identify initial "hits." als.netnih.gov Following hit identification, further studies would confirm and validate these interactions to establish a clear mechanism of action. The structural motifs of this compound, such as the naphthyl group, phenyl group, and propanamide linker, could guide the selection of target classes for initial screening efforts.

Table 1: Hypothetical Preclinical Target Exploration for this compound

Target Class Specific Example(s) Rationale for Screening
Nuclear Receptors Retinoid X Receptors (RXRs), Peroxisome Proliferator-Activated Receptors (PPARs) The lipophilic naphthyl and phenyl groups may facilitate binding to ligand-binding domains of nuclear receptors.
Enzymes Cyclooxygenases (COX-1/COX-2), Histone Deacetylases (HDACs) Amide-containing structures are present in various enzyme inhibitors; screening would explore potential anti-inflammatory or epigenetic activity.
G-Protein Coupled Receptors (GPCRs) Serotonin Receptors, Dopamine Receptors Phenylalkylamine substructures are common in neurological drugs, suggesting potential activity at CNS targets.

| Ion Channels | Sodium Channels, Calcium Channels | Many small molecule drugs modulate ion channel function; screening would assess potential neurological or cardiovascular activity. |

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

Modern drug discovery has shifted from a "one gene, one drug" paradigm to a more holistic approach that considers the complex network of interactions within a biological system. als.netnih.gov Systems biology and network pharmacology are computational approaches that analyze the complex interactions between drugs, proteins, and disease pathways. nih.govazolifesciences.comnih.govresearchgate.netfrontiersin.org For a compound like this compound with an unknown mechanism, these methods can predict potential multi-target effects and elucidate its broader biological impact. nih.govnih.gov

Network pharmacology constructs and analyzes networks of drug-target-disease interactions to identify how a compound might affect a disease state through multiple molecular interactions. nih.gov This approach is particularly valuable for uncharacterized compounds, as it can generate hypotheses about their mechanisms of action and suggest potential therapeutic applications or off-target effects. biorxiv.orgresearchgate.netnih.gov By integrating data from genomics, proteomics, and metabolomics, a systems biology approach can create predictive models of how this compound might function within a complex cellular environment. nih.govresearchgate.netnih.gov

Table 2: Illustrative Network Pharmacology Workflow for this compound

Step Description Potential Outcome for this compound
1. Target Prediction Use of computational tools (e.g., molecular docking, similarity searching) to predict proteins the compound is likely to bind. A list of putative protein targets is generated.
2. Network Construction Building a protein-protein interaction (PPI) network around the predicted targets using databases like STRING. A visual network map showing how the potential targets interact with each other and other proteins.
3. Pathway Analysis Enrichment analysis (e.g., KEGG, Reactome) to identify biological pathways significantly associated with the target network. Identification of key pathways (e.g., neuroactive ligand-receptor interaction, inflammatory signaling) potentially modulated by the compound.

| 4. Disease Association | Mapping the identified pathways and targets to known disease databases to suggest potential therapeutic indications. | Hypotheses for therapeutic use, such as in neurodegenerative disorders or inflammatory conditions, are formulated for future testing. |

Application of Artificial Intelligence and Machine Learning in this compound-Based Drug Design

Table 3: Potential Applications of AI/ML in the Development of this compound Analogs

AI/ML Methodology Application Potential Outcome
Generative Adversarial Networks (GANs) De novo design of novel molecules. nih.gov Generation of unique chemical structures, inspired by the parent compound, with potentially higher binding affinity and novel intellectual property.
Recurrent Neural Networks (RNNs) SMILES-based molecule generation and optimization. nih.gov Creation of valid and diverse molecular structures by learning the "language" of chemical representation.
Graph Neural Networks (GNNs) Target-aware molecule generation based on the 3D structure of a biological target. oup.com Design of compounds specifically tailored to fit the binding pocket of an identified target protein, enhancing potency.

| Predictive QSAR Models | Prediction of physicochemical properties, bioactivity, and toxicity. | Prioritization of synthesized analogs by computationally filtering for candidates with the most promising drug-like properties. |

Development of Advanced In Vitro Models (e.g., Organoids, Microphysiological Systems) for this compound Research

A significant challenge in preclinical drug development is the poor translation of findings from traditional 2D cell cultures and animal models to human clinical trials. technologynetworks.com Advanced in vitro models, such as organoids and microphysiological systems (MPS), also known as organs-on-a-chip, offer more physiologically relevant platforms for testing novel compounds. technologynetworks.comdiaglobal.orgjst.go.jpnih.gov These 3D models better mimic the complex structure and function of human organs. stemcell.combioradiations.comthno.orgnih.gov

Organoids are self-organizing 3D cell cultures derived from stem cells that recapitulate the architecture and function of an organ. stemcell.combioradiations.com Patient-derived organoids, in particular, can be used to test the efficacy of a compound like this compound on a model that reflects a specific disease state. nih.gov MPS are microfluidic devices that culture cells in a dynamic environment, simulating the physiological conditions of an organ, including mechanical forces and fluid flow. technologynetworks.comnih.gov These systems can be used for more accurate preclinical screening of compounds. jst.go.jpnih.govcrownbio.com

Table 4: Comparison of Advanced In Vitro Models for this compound Evaluation

Model Type Description Potential Application for this compound
Tumor Organoids 3D cultures derived from a patient's tumor that retain the original tumor's genetic and phenotypic characteristics. nih.govcrownbio.com If an anticancer activity is identified, tumor organoids could be used for high-throughput screening to assess efficacy across different cancer subtypes. crownbio.com
Liver Organoids / Liver-on-a-Chip Models that mimic the structure and metabolic function of the human liver, including cytochrome P450 (CYP450) enzyme activity. thno.orgnih.govpromegaconnections.com Early assessment of the compound's potential for drug-induced liver toxicity and metabolic stability. nih.gov
Brain Organoids / Brain-on-a-Chip Models that recapitulate aspects of human brain development and function, including neural activity. Investigation of neuro-pharmacological effects or potential neurotoxicity in a human-relevant system.

| Multi-Organ MPS | Integrated microfluidic systems connecting different organ models (e.g., gut, liver, kidney) to study systemic effects. nih.gov | Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a more holistic in vitro system. nih.gov |

Collaborative Research Frameworks and Open Science Initiatives for Accelerating this compound Discovery

The development of a novel chemical entity is a high-risk, costly, and interdisciplinary endeavor. drugtargetreview.comacs.org Collaborative frameworks between academia, industry, and contract research organizations (CROs) are increasingly essential to share risk, pool resources, and leverage diverse expertise. drugtargetreview.comacs.orgtandfonline.commrlcg.comnih.gov Such partnerships can accelerate the research pipeline, from initial discovery to preclinical development. drugtargetreview.comacs.org

Furthermore, the open science movement advocates for making scientific research, data, and tools accessible to all, which can significantly speed up discovery. nih.govopusproject.eu Open source drug discovery (OSDD) platforms, for instance, bring together a global community of researchers to work collaboratively on diseases, particularly neglected ones. pharmafocusasia.comwikipedia.org Submitting data on this compound to open-access databases or engaging in open collaborative projects could attract wider scientific input, potentially uncovering therapeutic applications more rapidly than a siloed approach. nih.govopusproject.eupharmafocusasia.comnews-medical.net

Initiatives like the Council of Scientific and Industrial Research (CSIR) Open Source Drug Discovery program provide a model for how a global community can contribute to various stages of drug discovery, from target identification to clinical trials. pharmafocusasia.comwikipedia.org Engaging with such platforms could provide the necessary resources and collaborative network to fully investigate the potential of this compound. pharmafocusasia.com

Table 5: Compound Names Mentioned

Compound Name
This compound
Propranolol
Cimetidine

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

This absence of specific data prevents a detailed analysis of its academic contributions, mechanistic discoveries, and broader implications for medicinal chemistry and molecular pharmacology as requested. The scientific community has investigated similar structures; for instance, derivatives like (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide are noted as intermediates in the synthesis of active pharmaceutical ingredients medchemexpress.comlgcstandards.com. Furthermore, the broader class of naphthyl derivatives has been a subject of interest for various biological activities, including potential antimicrobial and antiviral applications nih.govekb.egresearchgate.net.

However, without dedicated research on this compound, any discussion regarding its specific academic impact would be speculative and would not adhere to the rigorous, evidence-based standards of scientific reporting. Key areas such as its mechanism of action, unresolved research questions, and its precise role in advancing molecular pharmacology remain undefined in the absence of published studies.

Therefore, it is not possible to provide a detailed summary of its key academic contributions, outline future research imperatives, or discuss its broader implications, as no such body of research appears to exist in the public domain. Further investigation and publication in peer-reviewed journals would be necessary to establish the scientific relevance and potential of this compound.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(1-naphthyl)-3-phenylpropanamide with high yield and purity?

Methodological Answer:
The synthesis typically involves coupling reactions between 1-naphthylamine and 3-phenylpropanoyl chloride under anhydrous conditions. A common approach includes:

  • Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) to activate the carboxylic acid intermediate .
  • Purification : Column chromatography (silica gel, 60–120 mesh) with solvents such as petroleum ether:ethyl acetate (9:1 v/v) to isolate the product and remove unreacted starting materials .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of acyl chloride to amine) to minimize side products .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic characterization :
    • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone, with aromatic protons typically appearing at δ 7.2–8.5 ppm .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C19_{19}H17_{17}NO: 275.13 g/mol) .
  • Chromatographic purity : HPLC with UV detection (λmax ~255 nm, based on naphthyl absorption) to assess purity ≥98% .

Advanced: How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives in antiviral applications?

Methodological Answer:

  • Structural modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or naphthyl rings to evaluate steric/electronic effects on antiviral potency. For example, fluorination at the phenyl ring may enhance membrane permeability .
  • Biological assays :
    • Viral entry inhibition : Use pseudotyped viruses (e.g., SARS-CoV-2 pseudovirus) and measure IC50_{50} values in cell cultures .
    • Enzyme inhibition : Test derivatives against cysteine proteases (e.g., cathepsin B/L) via fluorogenic substrate assays to identify mechanisms .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to viral targets like the SARS-CoV-2 spike protein .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Batch-specific validation : Compare certificates of analysis (CoA) for purity and stability, as impurities (e.g., rotamers) may alter activity .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Meta-analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .

Advanced: How should researchers evaluate the stability and degradation pathways of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies :
    • Temperature/humidity stress : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, then analyze via HPLC for degradation products (e.g., hydrolyzed amide bonds) .
    • Light exposure : Conduct photostability tests (ICH Q1B guidelines) using UV lamps (320–400 nm) to detect photo-oxidation .
  • Degradation product identification : LC-MS/MS to characterize byproducts (e.g., oxidation at the naphthyl group) and propose degradation mechanisms .

Advanced: What methodologies address challenges in detecting stereoisomers or impurities in this compound?

Methodological Answer:

  • Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases to resolve enantiomers, if applicable .
  • Impurity profiling :
    • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) via evaporative light scattering detection (ELSD) .
    • NMR spiking : Add authentic standards of suspected impurities (e.g., unreacted 1-naphthylamine) to confirm co-elution .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of dust .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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